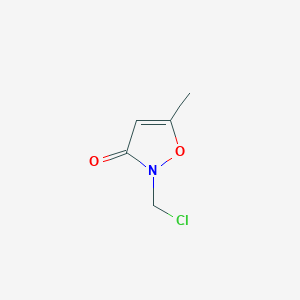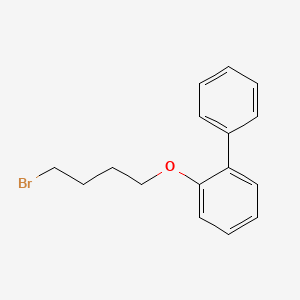
1-Bromo-4-oxo-4H-quinolizina-3-carboxilato de etilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del 1-Bromo-4-oxo-4H-quinolizina-3-carboxilato de etilo
El this compound es un compuesto versátil con una amplia gama de aplicaciones en investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diversos campos de estudio.
Síntesis orgánica: En química orgánica, este compuesto sirve como bloque de construcción para la síntesis de moléculas complejas. Sus sitios reactivos lo convierten en un intermedio valioso en la construcción de compuestos heterocíclicos, que son frecuentes en muchos productos farmacéuticos .
Química medicinal: La estructura del compuesto es propicia para modificaciones que pueden conducir al desarrollo de nuevos agentes terapéuticos. Se ha estudiado su posible papel en la creación de inhibidores para la integrasa del VIH, una enzima clave en el ciclo vital del VIH .
Descubrimiento de fármacos: Su utilidad en el descubrimiento de fármacos es significativa, particularmente en las primeras etapas de identificación y optimización de candidatos. El átomo de bromo en su estructura puede utilizarse para futuras transformaciones químicas, convirtiéndolo en un andamiaje útil en química medicinal .
Ciencia de los materiales: En ciencia de los materiales, el compuesto puede utilizarse para sintetizar materiales con propiedades electrónicas o fotónicas específicas. Su estructura molecular podría incorporarse a sistemas más grandes diseñados para aplicaciones de materiales avanzados .
Estudios ambientales: Los derivados del compuesto pueden utilizarse en estudios ambientales para comprender el comportamiento de moléculas orgánicas similares en diversos ecosistemas. Su estabilidad en diferentes condiciones puede proporcionar información sobre los procesos de degradación .
Investigación bioquímica: En bioquímica, este compuesto puede ser un sustrato o un inhibidor en estudios enzimáticos. Su interacción con las enzimas puede revelar información importante sobre los mecanismos de reacción y la especificidad enzimática .
Química analítica: Como patrón de referencia, se utiliza en química analítica para calibrar instrumentos y validar métodos.
Química computacional: El compuesto también se utiliza en química computacional para modelar reacciones y predecir el comportamiento de compuestos similares. Su estructura puede utilizarse en simulaciones para explorar la reactividad y la interacción con otras moléculas .
Mecanismo De Acción
Target of Action
The primary target of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is HIV integrase . This enzyme plays a crucial role in the replication cycle of the HIV virus, making it an attractive target for antiviral therapy .
Mode of Action
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate interacts with HIV integrase by sequestering the divalent cofactors (Mg2+) in the integrase active site . This action blocks the access of host DNA to the integrase, thereby inhibiting the integration of the viral genome into the host DNA .
Biochemical Pathways
The compound’s action on HIV integrase disrupts the normal life cycle of the HIV virus. By inhibiting the integration step, the compound prevents the virus from replicating and spreading to new cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate are not readily available, the compound’s predicted density is 1.62±0.1 g/cm3 . Its predicted boiling point is 422.1±45.0 °C , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The inhibition of HIV integrase by Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate results in the disruption of the HIV life cycle. This prevents the replication of the virus and its spread to new cells, potentially reducing the viral load in the body .
Action Environment
The efficacy and stability of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate can be influenced by various environmental factors. For instance, the presence of certain ions in the solution, such as K+, Na+, or Mg2+, may affect the compound’s UV-Vis absorption spectra
Análisis Bioquímico
Biochemical Properties
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential inhibitory effects on HIV integrase, an enzyme crucial for the replication of the HIV virus . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the integration of viral DNA into the host genome.
Cellular Effects
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HIV integrase can lead to changes in gene expression by preventing the integration of viral DNA, thereby altering the cellular response to viral infection
Molecular Mechanism
The molecular mechanism of action of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of HIV integrase, inhibiting its activity and preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle, making it a potential candidate for antiviral drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under room temperature conditions
Dosage Effects in Animal Models
The effects of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting HIV integrase and preventing viral replication
Transport and Distribution
The transport and distribution of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments
Subcellular Localization
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . Understanding its subcellular localization is essential for determining its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 1-bromo-4-oxoquinolizine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-7-9(13)10-5-3-4-6-14(10)11(8)15/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKFQNFYBWEAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609194 | |
| Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337909-11-2 | |
| Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












acetic acid](/img/structure/B1357823.png)

